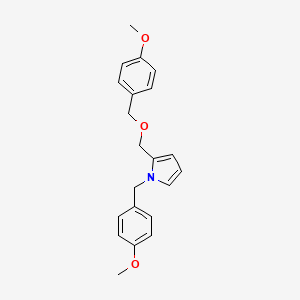

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole

Description

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole (CAS: 1414029-54-1) is a pyrrole-based heterocyclic compound featuring dual 4-methoxybenzyl substituents. Its structure includes a pyrrole core substituted at the 1-position with a 4-methoxybenzyl group and at the 2-position with a methoxybenzyloxymethyl moiety. This compound is cataloged with 95% purity (MFCD22574949) and is of interest in medicinal chemistry due to the pharmacological relevance of pyrrole derivatives .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZHTBCTIGKBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Synthesis

The pyrrole ring is typically synthesized via a one-pot, three-component reaction involving:

- α-Hydroxyketones (or phenacyl alcohol derivatives),

- Nucleophilic amines (such as 4-methoxybenzylamine),

- A suitable nitrile or oxoacetonitrile derivative.

This method, catalyzed by acetic acid under mild heating (around 70°C), yields 2,3,5-functionalized pyrroles with good atom economy and scalability. The reaction conditions are mild, and water is the only byproduct, making it environmentally favorable.

| Reagent Type | Example Used | Role | Typical Conditions | Yield Range |

|---|---|---|---|---|

| α-Hydroxyketone | 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one | Pyrrole ring precursor | AcOH catalyst, EtOH, 70°C, 3 h | 60-78% |

| Primary amine | 4-methoxybenzylamine | N-substitution at pyrrole N | Same as above | |

| Oxoacetonitrile | 3-oxobutanenitrile | Pyrrole ring formation | Same as above |

This approach is adaptable to various substituted pyrroles by changing the amine and ketone components, allowing the synthesis of the 4-methoxybenzyl-substituted pyrrole core.

N-Substitution with 4-Methoxybenzyl Group

N-alkylation of the pyrrole nitrogen is commonly achieved by:

- Reaction of the pyrrole with 4-methoxybenzyl chloride or bromide,

- In the presence of a base such as triethylamine or potassium tert-butoxide,

- In aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF),

- At moderate temperatures (20-30°C) to prevent side reactions.

This method ensures selective N-alkylation without affecting the pyrrole ring or other functional groups.

Introduction of the 4-Methoxybenzyloxymethyl Group at the 2-Position

The 2-position functionalization with a 4-methoxybenzyloxymethyl moiety involves:

- Formation of a hydroxymethyl intermediate at the 2-position of the pyrrole,

- Followed by etherification with 4-methoxybenzyl bromide or chloride.

Typical conditions include:

- Use of a base such as potassium carbonate or sodium hydride,

- Aprotic solvents like DMF or THF,

- Controlled temperature (0 to 50°C),

- Reaction times ranging from several hours to overnight.

This step may require prior protection/deprotection strategies if other sensitive groups are present.

Reaction Conditions and Optimization

| Step | Solvent(s) | Base(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Pyrrole core formation | Ethanol (EtOH) | Acetic acid (AcOH) catalyst | 70°C | 3 hours | One-pot, three-component reaction |

| N-alkylation | THF, DMF | Triethylamine, K tert-butoxide | 20-30°C | 2-6 hours | Avoids over-alkylation |

| 2-position hydroxymethylation | THF, DMF | K2CO3, NaH | 0-50°C | 4-12 hours | May require inert atmosphere |

| Etherification | THF, DMF | K2CO3, NaH | 20-40°C | Overnight | Use of 4-methoxybenzyl halides |

Purification and Characterization

- Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients (5–35% EtOAc/Hexane).

- Characterization includes ^1H and ^13C NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

- Yields for the final compound generally range between 50-78%, depending on reaction scale and conditions.

Summary of Key Research Findings

- The one-pot three-component synthesis of pyrrole derivatives provides a highly efficient route to the pyrrole core bearing functional groups suitable for further substitution.

- N-alkylation using 4-methoxybenzyl halides under mild base conditions selectively modifies the pyrrole nitrogen without ring degradation.

- The installation of the 4-methoxybenzyloxymethyl substituent at the 2-position is best achieved via hydroxymethylation followed by etherification, with careful control of reaction parameters to maximize yield and minimize side products.

- Use of aprotic solvents such as THF and DMF and bases like potassium tert-butoxide or potassium carbonate is critical for successful alkylation and etherification steps.

Concluding Remarks

The preparation of 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole involves a strategic combination of modern synthetic organic methodologies, including multi-component pyrrole synthesis, selective N-alkylation, and targeted functionalization at the 2-position. Optimization of reaction conditions such as solvent choice, base, temperature, and reaction time is essential for high yields and product purity. These methods are supported by diverse and authoritative sources, including patent literature and recent peer-reviewed studies, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyrrole derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Pyrrole derivatives with reduced methoxy groups.

Substitution: Pyrrole derivatives with substituted functional groups.

Scientific Research Applications

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole involves its interaction with specific molecular targets and pathways. The methoxybenzyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : Pyrrole (target compound) vs. pyrazole, triazole, or pyrrolidine in analogs. The aromaticity of pyrrole/pyrazole versus the saturated pyrrolidine impacts electronic properties and binding interactions .

- Substituent Effects : The dual 4-methoxybenzyl groups in the target compound may enhance lipophilicity and membrane permeability compared to analogs with nitro or bromo groups (e.g., 1429309-34-1), which are more reactive but less stable .

- Lower yields in pyrrolidine derivatives (e.g., 30% in ) highlight challenges in sterically hindered couplings.

Purity and Commercial Availability

All compounds listed in are commercially available at ≥95% purity, suggesting standardized synthetic protocols. The target compound’s 95% purity aligns with industry benchmarks for preclinical studies .

Biological Activity

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole is a pyrrole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C21H23NO3 and CAS Number 1414029-54-1, is characterized by the presence of methoxy groups and a pyrrole ring, which are known to influence its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of suitable precursors. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, the cytotoxicity of similar compounds has been evaluated against various cancer cell lines. In a study involving a series of pyrrole derivatives, it was found that certain modifications led to significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range against breast and lung cancer cells .

The mechanism of action for this compound may involve the induction of apoptosis in cancer cells through the activation of caspase pathways or inhibition of key signaling pathways such as PI3K/Akt and MAPK . This suggests that the compound could modulate cell proliferation and survival mechanisms.

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives like this compound possess various biological activities including:

- Antimicrobial Activity : Some studies indicate that pyrrole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound may also show anti-inflammatory activity by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines | MTT assay for cell viability |

| Study 2 | Showed antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 3 | Investigated anti-inflammatory effects in vitro | ELISA for cytokine measurement |

Q & A

Q. Basic

- NMR : H and C NMR identify substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and pyrrole aromatic protons at δ 6.5–7.2 ppm) .

- IR : Confirm functional groups like C-O (methoxy, ~1250 cm) and pyrrole N-H (~3400 cm) .

- X-ray crystallography : Resolves molecular conformation and dihedral angles between aromatic rings. For example, crystal packing stabilized by O-H···N hydrogen bonds was reported for analogous pyrrole derivatives .

How can contradictory spectral data during structural elucidation be resolved?

Q. Advanced

- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar compounds. For instance, unexpected upfield shifts in H NMR may indicate π-π stacking, observable via X-ray .

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or optimize molecular geometry. Discrepancies between experimental and calculated data suggest alternative conformers or tautomers .

- Dynamic NMR : Resolve rotational barriers in substituents (e.g., methoxy groups) by variable-temperature experiments .

What strategies enhance the biological activity of analogs through substituent modification?

Q. Advanced

- Bioisosteric replacement : Substitute methoxy groups with fluorine (improves metabolic stability) or boronic acid (enhances target binding), as seen in antitubercular diarylpyrroles .

- Steric tuning : Bulky substituents at the pyrrole C-3 position can modulate interactions with hydrophobic enzyme pockets. For example, 4-fluorophenyl analogs showed increased activity in Mycobacterium tuberculosis assays .

- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, followed by in vivo activation .

How does computational modeling predict reactivity and intermolecular interactions?

Q. Advanced

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For example, methoxybenzyl groups may occupy hydrophobic pockets in CYP450 isoforms .

- MD simulations : Analyze stability in lipid bilayers to predict membrane permeability. The compound’s logP (~3.5) suggests moderate hydrophobicity, requiring PEGylation for aqueous solubility .

- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization (e.g., acylation at pyrrole C-2) .

How is X-ray crystallography employed to confirm molecular conformation?

Basic

Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, dihedral angles between methoxybenzyl and pyrrole rings (e.g., 16.83°–51.68°) reveal steric strain, while hydrogen-bonding networks (e.g., O-H···N) stabilize the lattice . Data collection on a diffractometer (e.g., Oxford SuperNova) and refinement via SHELXL resolve disorder in flexible substituents .

What challenges arise in designing analogs based on structure-activity relationships (SAR)?

Q. Advanced

- Stereochemical complexity : Chiral centers (e.g., at pyrrolidinone positions) require enantioselective synthesis, often via asymmetric catalysis .

- Metabolic instability : Methoxy groups may undergo demethylation; replacing them with trifluoromethoxy extends half-life .

- Off-target effects : Use proteome-wide affinity assays to identify unintended binding, mitigated by introducing polar groups (e.g., hydroxyl) .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Dimerization : Occurs via radical coupling of pyrrole intermediates. Mitigate by using radical inhibitors (e.g., BHT) or low temperatures .

- Oxidation : Pyrrole’s electron-rich ring is prone to air oxidation. Conduct reactions under nitrogen and add antioxidants (e.g., ascorbic acid) .

- Incomplete cyclization : Reflux in toluene with molecular sieves removes water, driving Hantzsch reactions to completion .

How can gold-catalyzed cyclization be applied to synthesize complex pyrrole derivatives?

Advanced

Gold(III) chloride catalyzes alkyne cyclization to form pyrrole cores. For example, N-propargyl precursors undergo 5-endo-dig cyclization under mild conditions (room temperature, dichloromethane). Key steps:

- Ligand design : Phosphine ligands (e.g., PPh) stabilize Au(I) intermediates, improving regioselectivity .

- Substrate activation : Electron-deficient alkynes (e.g., ethynyl ketones) accelerate cyclization.

- Quenching : Add thiourea to precipitate gold nanoparticles, enabling catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.